L-Arginyl-L-lysyl-L-arginyl-L-arginine
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Overview
Description
L-Arginyl-L-lysyl-L-arginyl-L-arginine is a synthetic peptide composed of four amino acids: L-arginine and L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-lysyl-L-arginyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions ensure high yield and purity. Purification is achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Arginyl-L-lysyl-L-arginyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino groups in L-arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can modify disulfide bonds if present in the peptide.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Urea derivatives and other oxidized forms of the peptide.
Reduction: Reduced forms of the peptide with modified disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
L-Arginyl-L-lysyl-L-arginyl-L-arginine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Arginyl-L-lysyl-L-arginyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to cell surface receptors or intracellular proteins, influencing cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Arginyl-L-lysyl-L-arginine: A shorter peptide with similar properties but different biological activity.
L-Arginyl-L-lysyl-L-lysine: Another peptide with lysine replacing one of the arginine residues, leading to distinct biochemical properties.
Uniqueness
L-Arginyl-L-lysyl-L-arginyl-L-arginine is unique due to its specific sequence and the presence of multiple arginine residues, which confer distinct biochemical and biophysical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
160188-85-2 |
---|---|
Molecular Formula |
C24H50N14O5 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(36-18(39)14(26)6-3-11-33-22(27)28)19(40)37-16(8-4-12-34-23(29)30)20(41)38-17(21(42)43)9-5-13-35-24(31)32/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
PJPAIFQLEURABW-QAETUUGQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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